DPP‑4 Selectivity Margin: >2,600‑Fold Over DPP‑8/9
In vitro selectivity for DPP‑4 over DPP‑8 and DPP‑9 is a critical safety parameter for gliptins, as inhibition of DPP‑8/9 has been linked to toxicity. Sitagliptin demonstrates a selectivity margin of >2,600‑fold for DPP‑4 compared to DPP‑8 or DPP‑9 [1]. In contrast, vildagliptin exhibits <300‑fold selectivity and saxagliptin <450‑fold [1]. This data indicates that sitagliptin offers a substantially wider therapeutic window regarding off‑target DPP‑8/9 inhibition.
| Evidence Dimension | In vitro selectivity (fold‑difference) |
|---|---|
| Target Compound Data | >2,600 |
| Comparator Or Baseline | Vildagliptin: <300; Saxagliptin: <450 |
| Quantified Difference | Sitagliptin >8.7‑fold higher than vildagliptin; >5.8‑fold higher than saxagliptin |
| Conditions | Cell‑free enzymatic assays |
Why This Matters
Higher selectivity reduces the probability of DPP‑8/9‑mediated adverse effects, making (S)-sitagliptin phosphate a preferred choice for studies requiring clean target engagement.
- [1] PMC. Table 2: Comparative characteristics of DPP‑4 inhibitors. J Diabetes Investig. 2016;7(Suppl 1):12528. PMC5217889. View Source
